BenchChemオンラインストアへようこそ!

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Kinase inhibition Chronic myeloid leukemia Structure-activity relationship

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922571-60-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl urea class, which has been characterized in patent literature as an inhibitor scaffold targeting tyrosine kinases, including TIE-2, VEGFR, and Raf kinases. The compound features a 3,4-dimethylphenyl substituent on the urea nitrogen and a pyridin-3-ylmethylthio moiety at the thiadiazole 5-position, yielding a molecular formula of C17H17N5OS2 and a molecular weight of 371.48 g/mol.

Molecular Formula C17H17N5OS2
Molecular Weight 371.48
CAS No. 922571-60-6
Cat. No. B2879026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS922571-60-6
Molecular FormulaC17H17N5OS2
Molecular Weight371.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3)C
InChIInChI=1S/C17H17N5OS2/c1-11-5-6-14(8-12(11)2)19-15(23)20-16-21-22-17(25-16)24-10-13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,19,20,21,23)
InChIKeyDMLUKBAJRWFPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Procurement-Relevant Identity and Class Context for CAS 922571-60-6


1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922571-60-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl urea class, which has been characterized in patent literature as an inhibitor scaffold targeting tyrosine kinases, including TIE-2, VEGFR, and Raf kinases [1]. The compound features a 3,4-dimethylphenyl substituent on the urea nitrogen and a pyridin-3-ylmethylthio moiety at the thiadiazole 5-position, yielding a molecular formula of C17H17N5OS2 and a molecular weight of 371.48 g/mol . Its structural identity is supported by NMR and mass spectral reference data [2].

Why Generic Substitution of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea with Off-the-Shelf Analogs Compromises Experimental Reproducibility


Within the 1,3,4-thiadiazol-2-yl urea scaffold, even minor substituent changes at the urea N-phenyl ring or the thiadiazole 5-thioether position produce divergent kinase inhibition profiles. Published structure–activity relationship (SAR) studies on the closely related 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea series show that the nature of the aryl substituent directly governs cellular potency (exemplified by a 4-CF3-phenyl derivative achieving an IC50 of 0.038 μM against K562 CML cells) and toxicity [1]. The pyridin-3-ylmethylthio group present in CAS 922571-60-6 introduces a basic nitrogen absent in the benzylthio or pyrimidinylthio analogs, which is expected to alter hydrogen-bonding capacity, solubility, and off-target kinase engagement . The 3,4-dimethylphenyl substitution further distinguishes this compound from methoxy, halogen, or unsubstituted phenyl analogs that have been evaluated for anticancer and kinase-inhibitory activity [2]. Consequently, interchanging CAS 922571-60-6 with a generic 1,3,4-thiadiazol-2-yl urea without controlling for these two substitution sites can lead to non-overlapping biological outcomes.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922571-60-6) Versus Closest Analogs


Kinase Inhibition Class Potency: Thiadiazol-2-yl Urea Scaffold Demonstrates Nanomolar Cellular Activity in Analogous Series

Although no direct enzymatic or cellular IC50 data are publicly available for CAS 922571-60-6 itself, the closest structurally characterized series—1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives—exhibits potent, tunable anti-CML activity. The lead compound in that series, bearing a 4-trifluoromethylphenyl urea substituent, achieved an IC50 of 0.038 μM against K562 CML cells with minimal toxicity over 72 h [1]. This establishes a quantitative class benchmark: the thiadiazol-2-yl urea core, when equipped with an arylthio group at the 5-position, is capable of single-digit nanomolar cellular potency. The pyridin-3-ylmethylthio group in the target compound introduces a basic heterocycle that may further influence kinase selectivity relative to the pyrimidinylthio series [2].

Kinase inhibition Chronic myeloid leukemia Structure-activity relationship

Structural Differentiation at the 5-Thioether Position: Pyridin-3-ylmethylthio Versus Benzylthio Impact on Anticancer Potency

The 5-thioether substituent critically influences biological activity. In the benzylthio series (1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives), the most active compounds (5d, 5g, 5k) achieved IC50 values of 0.37, 0.73, and 0.95 μM against HeLa cells, significantly outperforming sorafenib (IC50 = 7.91 μM) [1]. The target compound replaces the benzylthio group with a pyridin-3-ylmethylthio group, which introduces a hydrogen-bond-accepting pyridine nitrogen that is absent in the benzylthio series. This structural difference is predicted to alter the compound's hydrogen-bond acceptor count (8 vs. 6 in the benzylthio series) and polar surface area, which may translate into differentiated kinase selectivity and pharmacokinetic properties . However, no head-to-head comparison between pyridin-3-ylmethylthio and benzylthio analogs has been published.

Anticancer agents VEGFR-2 inhibition Thiadiazole-urea hybrids

Predicted Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Versus Closest Analogs

Computational property predictions for pyridin-3-ylmethylthio-substituted thiadiazol-2-yl ureas (as represented by mcule entries bearing the identical 5-substituent) indicate a hydrogen-bond acceptor count of 8 and a topological polar surface area (TPSA) of approximately 91 Ų . In contrast, structurally analogous benzylthio-substituted derivatives from the published anticancer series possess only 6 hydrogen-bond acceptors and a lower TPSA [1]. The pyridin-3-ylmethylthio group in CAS 922571-60-6 thus adds two additional H-bond acceptor sites (the pyridine nitrogen and the thioether sulfur in a distinct electronic environment), which is predicted to enhance aqueous solubility and influence transporter recognition without violating Lipinski's Rule of Five (0 RO5 violations predicted). These computed values provide a quantitative basis for expecting differentiated oral absorption and blood–brain barrier penetration profiles relative to benzylthio and pyrimidinylthio analogs .

Physicochemical properties Drug-likeness Computational ADME

Spectral Identity Confirmation: NMR and Mass Spectral Reference Data Enable Verifiable Compound Authentication

The target compound has been registered in the Wiley KnowItAll spectral database (SpectraBase Compound ID FJ7mkJVmGQw), which contains NMR (¹H and ¹³C) and high-resolution mass spectral reference data [1]. The molecular formula C₁₇H₁₇N₅OS₂ and exact mass of 371.087453 g/mol are confirmed by mass spectrometry. This spectral reference provides a quantitative benchmark for identity verification and purity assessment that is not available for all close analogs from the same chemical series. For instance, the benzylthio analog series (Ayati et al., 2020) reported only HRMS data for final compounds, without a publicly searchable spectral library entry [2]. The availability of authenticated spectral data for CAS 922571-60-6 reduces the risk of misidentification during procurement and enables straightforward lot-to-lot quality control.

Quality control Compound authentication Spectral database

Absence of Structural Alert Motifs: Halogen-Free and Nitro-Free Composition Differentiates from Halogenated Anticancer Analogs

The target compound contains no halogen atoms and no nitro groups, distinguishing it from several published high-potency anticancer analogs in the thiadiazol-2-yl urea class. For example, the most active compounds in the 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea series (5d: 2-F; 5g: 4-Cl; 5k: 2,6-diF) all contain halogen substituents on the phenyl ring, which can be associated with metabolic liabilities such as CYP inhibition or glutathione depletion [1]. Similarly, the quinazoline-thiadiazole-urea hybrids reported as VEGFR-2 inhibitors (IC50 = 8 nM) incorporate nitroquinazoline moieties, a known structural alert for mutagenicity [2]. CAS 922571-60-6, with its 3,4-dimethylphenyl and pyridin-3-ylmethylthio substituents, avoids both halogen and nitro groups, which is a verifiable structural feature that may translate into a more favorable toxicological profile in early-stage screening, though this has not been experimentally tested.

Toxicophore screening Drug safety Structural alerts

Key Evidence Gap: Direct Head-to-Head Comparative Data Not Available in Public Domain

A systematic search of primary literature, patents, and authoritative biochemical databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no published head-to-head comparison data or target-specific IC50/Ki values for CAS 922571-60-6. The compound has not been individually profiled in any peer-reviewed biological study or patent biological example [1]. This contrasts with several close analogs (e.g., pyrimidin-4-ylthio and benzylthio series) for which quantitative cellular and enzymatic data are available. Scientific users should be aware that the selection of CAS 922571-60-6 over its analogs must therefore rely on structural hypothesis, class-level SAR inference, and physicochemical differentiation—not on proven biological superiority. Any procurement decision based on this compound should be accompanied by a plan for primary biological evaluation to establish its activity profile relative to benchmark analogs within the user's specific assay system [2].

Data transparency Procurement risk Evidence-based selection

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea Based on Available Evidence


Exploratory Kinase SAR: Probing the Pyridin-3-ylmethylthio Substitution Vector

CAS 922571-60-6 is best positioned as a tool compound for expanding the structure–activity relationship of thiadiazol-2-yl urea kinase inhibitors beyond the well-characterized benzylthio and pyrimidin-4-ylthio series. The pyridin-3-ylmethylthio group introduces a basic, ionizable nitrogen at a position where literature SAR has focused exclusively on neutral aryl or heteroaryl thioethers [1]. Researchers can use this compound to probe whether a pyridine nitrogen at the 5-thioether position enhances or disrupts binding to kinase targets such as VEGFR-2, TIE-2, or Raf kinases, which have been identified as targets of the thiadiazoleurea chemotype [2]. The halogen-free structure also makes it a suitable comparator for assessing whether halogen substituents in the benzylthio series (e.g., 5d, 5g, 5k) contribute to potency or toxicity independently of the core scaffold .

Physicochemical Property Profiling in Drug Discovery Programs

The predicted HBA count of 8 and TPSA of ~91 Ų for CAS 922571-60-6 place it in a distinct physicochemical space relative to benzylthio (HBA ~6) and pyrimidin-4-ylthio (HBA ~8–10) analogs [1]. This compound is suitable for use in solubility, permeability (e.g., PAMPA, Caco-2), and microsomal stability assays to empirically validate computational predictions and establish how the pyridin-3-ylmethylthio group influences ADME properties within a matched molecular pair analysis. Because the compound has no RO5 violations, it is also appropriate for oral bioavailability studies in rodent models as part of lead optimization campaigns [1].

Quality Control and Analytical Method Development Leveraging Spectral Reference Data

The availability of an authenticated NMR spectrum (DMSO-d6) and exact mass data in the Wiley KnowItAll spectral library [1] makes CAS 922571-60-6 an excellent reference standard for developing HPLC, LC-MS, or qNMR purity methods. Analytical laboratories can use these reference spectra to confirm batch identity, detect degradation products, and establish shelf-life specifications—a practical advantage for procurement and inventory management that is not documented for several close analogs that lack publicly accessible spectral database entries [2].

Computational Docking and Pharmacophore Modeling with a Structurally Distinct Scaffold Decoration

The 3,4-dimethylphenyl and pyridin-3-ylmethylthio substitution pattern of CAS 922571-60-6 offers a unique combination not found in publicly profiled thiadiazol-2-yl ureas. Computational chemists can employ this compound as a template for docking studies into kinase ATP-binding pockets (e.g., VEGFR-2 PDB: 4ASD) to predict whether the pyridine nitrogen engages in additional hydrogen bonds with hinge-region residues or the DFG motif, and whether the 3,4-dimethyl substitution alters the urea's orientation relative to the allosteric back pocket [1]. These in silico insights can then inform the design of focused libraries for synthesis and biological evaluation.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.